molecular formula C9H16N2O2 B063903 Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI) CAS No. 181795-67-5

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)

Cat. No. B063903
M. Wt: 184.24 g/mol
InChI Key: NPRJZFPRCHQZLI-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities. In

Mechanism Of Action

The mechanism of action of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) is not fully understood. However, it is believed that this compound interacts with the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and protein degradation, which can have downstream effects on cellular processes.

Biochemical And Physiological Effects

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) has been shown to have potential biochemical and physiological effects. Inhibition of histone deacetylases and proteasomes can lead to changes in gene expression and protein degradation, which can have downstream effects on cellular processes. These effects may be beneficial in the treatment of certain diseases, such as cancer.

Advantages And Limitations For Lab Experiments

The advantages of using Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) in lab experiments include its potential activity as an inhibitor of enzymes involved in important biological processes. This compound may have potential therapeutic applications in the treatment of cancer and other diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI). These include further exploration of its potential as an inhibitor of enzymes involved in important biological processes, such as histone deacetylases and proteasomes. Additionally, the development of more efficient synthesis methods and the exploration of potential modifications to the compound may lead to improved activity and reduced toxicity. Finally, the evaluation of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) in animal models and clinical trials may provide valuable information on its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown potential as an inhibitor of enzymes involved in important biological processes, such as histone deacetylases and proteasomes. Further exploration of its potential activity and development of more efficient synthesis methods may lead to improved activity and reduced toxicity. The evaluation of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) in animal models and clinical trials may provide valuable information on its potential therapeutic applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) has been reported in the literature. The most common method involves the reaction of 2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine with methyl acrylate in the presence of a Lewis acid catalyst. The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI))-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have potential activity as an inhibitor of certain enzymes, including histone deacetylases and proteasomes. These enzymes are involved in a variety of biological processes, including gene expression and protein degradation. Inhibition of these enzymes has been shown to have potential therapeutic applications in cancer and other diseases.

properties

CAS RN

181795-67-5

Product Name

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl (3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

NPRJZFPRCHQZLI-JGVFFNPUSA-N

Isomeric SMILES

COC(=O)[C@H]1CN2CCC[C@H]2CN1

SMILES

COC(=O)C1CN2CCCC2CN1

Canonical SMILES

COC(=O)C1CN2CCCC2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.